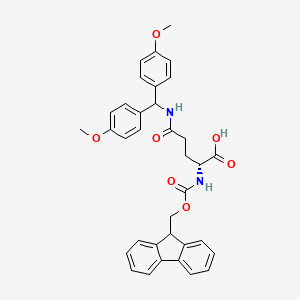

Fmoc-D-Gln(mbh)-OH

Descripción general

Descripción

Fmoc-D-Gln(mbh)-OH is a derivative of the amino acid glutamine, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis. This protection allows for selective deprotection and elongation of the peptide chain.

Aplicaciones Científicas De Investigación

Fmoc-D-Gln(mbh)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of complex peptides and proteins.

Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: For the synthesis of therapeutic peptides and as a tool in drug discovery.

Industry: In the production of peptide-based materials and as a component in various biochemical assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Gln(mbh)-OH typically involves the protection of the amino group of D-glutamine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-D-Gln is then further modified to introduce the mbh group, which involves specific reaction conditions and reagents tailored to the desired functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Gln(mbh)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution Reactions: Introduction of various functional groups through nucleophilic substitution.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products Formed

The major products formed from these reactions include peptides with specific sequences and functional groups, depending on the intended application in research or industry.

Mecanismo De Acción

The mechanism of action of Fmoc-D-Gln(mbh)-OH involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and elongation of the peptide chain. The mbh group provides additional functionality, enabling further modifications and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-D-Gln(Trt)-OH: Another derivative of D-glutamine with a trityl protecting group.

Fmoc-D-Gln(Alko)-OH: A derivative with an alkoxy protecting group.

Uniqueness

Fmoc-D-Gln(mbh)-OH is unique due to the presence of the mbh group, which provides additional functional versatility compared to other derivatives. This makes it particularly useful in applications requiring specific modifications and interactions.

Actividad Biológica

Fmoc-D-Gln(mbh)-OH is a derivative of the amino acid glutamine, specifically designed for applications in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective deprotection and elongation of peptide chains. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

- Chemical Structure : this compound is characterized by the presence of an Fmoc group attached to D-glutamine, along with a methylene-bis-hydroxyl (mbh) modification.

- Molecular Formula : C₁₃H₁₅N₂O₅

- CAS Number : 210645-01-5

The mechanism of action for this compound primarily involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent elongation of the peptide. The mbh group enhances the compound's functionality, enabling further modifications and interactions with other biomolecules .

Biological Applications

This compound has several applications in biological research and medicine:

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins, which are essential for studying protein structure and function.

- Drug Development : The compound is utilized in developing therapeutic peptides and can act as a tool in drug discovery processes.

- Biochemical Assays : It is employed in various biochemical assays to assess protein interactions and functionalities .

Study 1: Antibacterial Activity of Peptide Derivatives

In a study examining cyclic peptide analogues, researchers found that modifications at specific positions within the peptide structure significantly altered antibacterial activity. Notably, replacing glutamine with various amino acids demonstrated varying effects on both antibacterial and hemolytic activities. This highlights the importance of amino acid composition in designing effective antimicrobial agents .

Study 2: Functional Metabolomics

Research on docosahexaenoic acid (DHA) metabolites revealed novel bioactive products that modulate inflammatory responses. Although not directly related to this compound, this study underscores the significance of amino acid derivatives in influencing biological pathways and suggests potential applications for this compound in similar contexts .

Data Tables

| Property | This compound |

|---|---|

| Molecular Weight | 267.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| Protective Group | Fmoc |

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for SPPS |

| Drug Discovery | Development of therapeutic peptides |

| Biochemical Assays | Assessing protein interactions |

Propiedades

IUPAC Name |

(2R)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATICJFEOIZOBM-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.